N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group and a methyl-nitrophenyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution can be carried out using reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N1-(2-hydroxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide.
Reduction: Formation of N1-(2-methoxybenzyl)-N2-(2-methyl-5-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N1-(2-methoxybenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be compared with other oxalamide derivatives, such as:
N1-(2-methoxybenzyl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chlorine substituent instead of a nitro group.
N1-(2-methoxybenzyl)-N2-(2-methylphenyl)oxalamide: Lacks the nitro group, which may result in different chemical and biological properties.
The presence of the nitro group in this compound makes it unique and may contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-7-8-13(20(23)24)9-14(11)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBAHXQBKYZRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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